molecular formula C6H7N3O2 B089600 4-Nitrophenylhydrazine CAS No. 100-16-3

4-Nitrophenylhydrazine

Cat. No. B089600
CAS RN: 100-16-3
M. Wt: 153.14 g/mol
InChI Key: KMVPXBDOWDXXEN-UHFFFAOYSA-N
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Description

4-Nitrophenylhydrazine is a member of the class of phenylhydrazines that is phenylhydrazine substituted at the 4-position by a nitro group . It is an orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It may be irritating to skin, eyes, and mucous membranes . It may be toxic by ingestion .


Synthesis Analysis

The synthesis of 4-Nitrophenylhydrazine involves the use of HCl, Na2SO3, and SnCl2 . The mechanisms overall seem to suggest that HCl is used, and the Cl- bonds to the N2+. That makes sense, but then it is suggested that Na2SO3 and SnCl2 are used to somehow change this into 4-nitrophenylhydrazine .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenylhydrazine is C6H7N3O2 . The molecular weight is 153.14 g/mol . The IUPAC name is (4-nitrophenyl)hydrazine .


Chemical Reactions Analysis

4-Nitrophenylhydrazine is used as a reagent for ketones and aliphatic aldehydes . It has been used in the derivatization of carbonyl compounds, including carboxylic acids .


Physical And Chemical Properties Analysis

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It will emit toxic oxides of nitrogen when heated to decomposition .

Scientific Research Applications

  • Anticancer Research

    • 4-Nitrophenylhydrazine has potential applications in the field of anticancer research .
    • It has been found to exhibit potential anticancer activity .
  • Derivatizing Agent for Carbonyl Compounds

    • This compound is used as a derivatizing agent for carbonyl compounds .
    • 4-Nitrophenylhydrazine reacts with carbonyls to form corresponding stable 2,4-DNPhydrazone derivatives (DNPhydrazones) .
    • This method is widely used in analytical chemistry, particularly in high-performance liquid chromatography .
  • Pharmaceutical Intermediates

    • 4-Nitrophenylhydrazine is also used as pharmaceutical intermediates .
  • Electrochemical Sensor

    • 4-Nitrophenylhydrazine is used in the development of electrochemical sensors .
    • An electrochemical sensor for 4-Nitrophenylhydrazine was assembled using wet-chemically prepared ZnO/SnO2 nanoparticle (NPs) decorated a glassy carbon electrode (GCE) with conductive Nafion binder .
    • The sensor shows exceptional performances in the detection of 4-Nitrophenylhydrazine in environmental samples .
  • Chemical Research

    • 4-Nitrophenylhydrazine is used in various chemical research due to its reactivity .
    • It can react with different compounds to form new substances, making it valuable in the synthesis of various chemical products .
  • Infrared Spectroscopy

    • 4-Nitrophenylhydrazine is used in infrared spectroscopy .
    • Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of substances in a sample, and identifying unknown materials .
  • Organic Synthesis

    • 4-Nitrophenylhydrazine is used in organic synthesis .
    • It can react with different compounds to form new substances, making it valuable in the synthesis of various chemical products .
  • Infrared Spectroscopy

    • 4-Nitrophenylhydrazine is used in infrared spectroscopy .
    • Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of substances in a sample, and identifying unknown materials .

Safety And Hazards

4-Nitrophenylhydrazine may be irritating to skin, eyes, and mucous membranes . It may be toxic by ingestion . It may be explosive and sensitive to friction in the dry state . It is used as a reagent for ketones and aliphatic aldehydes .

properties

IUPAC Name

(4-nitrophenyl)hydrazine
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InChI

InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2
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InChI Key

KMVPXBDOWDXXEN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-]
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Molecular Formula

C6H7N3O2
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Related CAS

636-99-7 (hydrochloride)
Record name 4-Nitrophenylhydrazine
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DSSTOX Substance ID

DTXSID4059207
Record name Hydrazine, (4-nitrophenyl)-
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Molecular Weight

153.14 g/mol
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Physical Description

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS]
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Record name (4-Nitrophenyl)hydrazine
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Vapor Pressure

0.000946 [mmHg]
Record name (4-Nitrophenyl)hydrazine
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Product Name

4-Nitrophenylhydrazine

CAS RN

100-16-3
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Synthesis routes and methods I

Procedure details

Next 300 mg of N-bromosuccinamide was added to 1.5 g of the formazan derivative in 200 ml ethyl acetate. After reaction for 0.5 hour under reflux conditions, the product tetrazolium salt was recovered by precipitation with ether as a yellow powder. It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution, by pouring the hot filtrate solution into ether. The crystals were collected and dried in vacuum yielding 0.6 g. Based upon the expected formula of C19H11BrIN7O6, the expected elemental analysis is 35.65% C, 1.73% H, 15.32% N and 15% O. Observed were 35.9%, 2.03%, 12.42% and 16.67%, respectively. The product showed a melting point over the 210-217 degree centigrade range, indicating greater than 98% purity. Thin layer chromatography (n-butanol:acetic acid:water at a 78:5:17 volume ratio) showed a single spot with a retention factor of 0.73. U.V. analysis in methanol:water (1:1 by volume) showed a maximum lambda at 240.5 nm and a molar extinction coefficient of 28,600.
Quantity
300 mg
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reactant
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1.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol, TLC, silica gel 60 (Merck), mobile solvent: toluol/methanol=50:1; Rf =0.22, from 4-nitrophenylhydrazine, Transmission spectra at an acid or alkaline pH in o-nitrophenyloctyl ether yield λmax values of 455 or 637 nm.
Name
o-nitrophenyloctyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol
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toluol methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
980
Citations
SR Johns, JA Lamberton… - Australian Journal of …, 1971 - CSIRO Publishing
… by Pechmann, 4-nitrophenylhydrazine and formaldehyde give only formaldehyde 4-nitrophenylhydrazone. The reaction between formaldehyde and 4-nitrophenylhydrazine in glacial …
Number of citations: 3 www.publish.csiro.au
AM Musuc, D Razus, D Oancea - Journal of thermal analysis and …, 2007 - Springer
Kinetics of exothermal decomposition of 2-nitrophenylhydrazine (2-NPH) and 4-nitrophenylhydrazine (4-NPH) was investigated by differential scanning calorimetry. The isoconversional …
Number of citations: 16 link.springer.com
EW Parnell - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… FOR preparation of 3-amino-5-nitroindazole (I), 2-cyano-4-nitrophenylhydrazine (11) was … (1 36 g.) in water (300 ml.) was added to a solution of 2-cyano-4-nitrophenylhydrazine …
Number of citations: 39 pubs.rsc.org
L Luo, C Gu, M Li, X Zheng, F Zheng - Journal of Pharmaceutical and …, 2018 - Elsevier
4-Nitrobenzaldehyde is the synthetic raw material and an important photodegradation product of chloramphenicol. With a structural “alert” of human genotoxic potential and reported …
Number of citations: 17 www.sciencedirect.com
H Cai, B Liu, Q Qiao - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
… In this report, we report the 1:1 cocrystallized complex of 4-nitrophenylhydrazine and picric … In this report, we report the 1:1 cocrystallized complex of 4-nitrophenylhydrazine and picric …
Number of citations: 1 scripts.iucr.org
K Ito, N Kawamura, Y Suzuki, YY Maruo - Microchemical Journal, 2020 - Elsevier
… Thus, we herein focus on the reaction between acetone and 4-nitrophenylhydrazine (4-NPH) to allow the visible detection of gaseous acetone. More specifically, an analytical chip …
Number of citations: 7 www.sciencedirect.com
EY Choi, PJ Kim, M Jazbinsek, JT Kim… - Crystal growth & …, 2011 - ACS Publications
We investigate a novel nonlinear optical nitrophenylhydrazone (NPH) crystal, 3,4,5-trimethoxybenzaldehyde-4-nitrophenylhydrazone (TMO-NPH). Compared with many acentric NPH …
Number of citations: 16 pubs.acs.org
K Nojima, M Niitsu, Y Kurosawa, T Izawa… - …, 2017 - jstage.jst.go.jp
… 4-NPH∙HCl (4-nitrophenylhydrazine∙HCl) to produce a high yield of the corresponding hydrazone. Simultaneously the hydrazone absorbs in the VIS region at 400 nm without …
Number of citations: 4 www.jstage.jst.go.jp
M Abdus Subhan, PC Saha, SA Sumon… - …, 2021 - Wiley Online Library
… MgTi 2 O 4 ⋅TiO 2 ⋅Zn 2 TiO 4 nanomaterials was fabricated onto the glassy carbon electrode (GCE) with conducting binder to result the working electrode of 4‐nitrophenylhydrazine (4…
MM Alam, MT Uddin, MM Rahman, AM Asiri, MA Islam - 2021 - researchsquare.com
… During the electrochemical detection of 4-nitrophenylhydrazine in buffer phase at applied potential, the 4nitrophenylhydrazine molecules are adsorbed on the layered surface of ZnO/…
Number of citations: 3 www.researchsquare.com

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